BenchChemオンラインストアへようこそ!

N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide

Physicochemical differentiation Lipophilicity modulation Fluorine substitution

N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide (CAS 2201878-88-6) is a synthetic small molecule (C₁₃H₁₃FN₂OS, MW 264.32 g/mol) belonging to the benzothiazole-6-carboxamide class. Its core scaffold consists of a 1,3-benzothiazole bicyclic system linked via a carboxamide at the 6-position to a 2-fluorocyclopentyl group.

Molecular Formula C13H13FN2OS
Molecular Weight 264.32
CAS No. 2201878-88-6
Cat. No. B2600653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide
CAS2201878-88-6
Molecular FormulaC13H13FN2OS
Molecular Weight264.32
Structural Identifiers
SMILESC1CC(C(C1)F)NC(=O)C2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C13H13FN2OS/c14-9-2-1-3-10(9)16-13(17)8-4-5-11-12(6-8)18-7-15-11/h4-7,9-10H,1-3H2,(H,16,17)
InChIKeyIMRSSSXLIOEJJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide (CAS 2201878-88-6): Core Physicochemical Profile and Structural Classification


N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide (CAS 2201878-88-6) is a synthetic small molecule (C₁₃H₁₃FN₂OS, MW 264.32 g/mol) belonging to the benzothiazole-6-carboxamide class. Its core scaffold consists of a 1,3-benzothiazole bicyclic system linked via a carboxamide at the 6-position to a 2-fluorocyclopentyl group . Benzothiazole-6-carboxamides have been disclosed as adenosine A2A receptor ligands with potential utility in CNS disorders, including Alzheimer's disease, Parkinson's disease, and depression [1]. The compound is a custom-synthesis research chemical with limited publicly available bioactivity data; procurement decisions should be based on its differentiated structural features relative to closely related analogs.

Why N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide Cannot Be Interchanged with Unsubstituted Cyclopentyl or Other Benzothiazole-6-Carboxamide Analogs


Closely related benzothiazole-6-carboxamide derivatives—such as N-cyclopentyl-1,3-benzothiazole-6-carboxamide (CAS 785708-40-9, MW 246.33 g/mol, LogP 3.54) —differ in key physicochemical properties that govern target binding, selectivity, and metabolic fate. The 2-fluorocyclopentyl substituent in the target compound introduces a strong electron-withdrawing inductive effect due to the high electronegativity of fluorine (χ = 4.0), which alters the amide bond electronics and can shift hydrogen-bonding patterns relative to non-fluorinated analogs [1]. Within the benzothiazole-6-carboxamide series, even minor modifications to the amide substituent are known to modulate adenosine A2A receptor affinity and selectivity, meaning that generic substitution without confirmatory bioassay data carries a material risk of altering pharmacological outcomes [2]. Additionally, the C–F bond (105.4 kcal mol⁻¹) is significantly stronger than the C–H bond (98.8 kcal mol⁻¹), conferring enhanced resistance to cytochrome P450-mediated oxidative metabolism at the cyclopentyl 2-position, a differentiation that cannot be assumed for non-fluorinated or differently substituted analogs [1].

Quantitative Differentiation Evidence for N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide Versus Closest Analogs


Molecular Weight and Calculated Lipophilicity Shift Versus N-Cyclopentyl-1,3-benzothiazole-6-carboxamide

The target compound (C₁₃H₁₃FN₂OS, MW 264.32) has an 18.0 Da higher molecular mass than the non-fluorinated N-cyclopentyl analog (C₁₃H₁₄N₂OS, MW 246.33) due to formal replacement of H with F at the cyclopentyl 2-position . The comparator analog has a measured LogP of 3.54 . While no experimentally determined LogP is publicly available for the target compound, fluorine substitution on aliphatic rings is known to modulate lipophilicity (ΔLogP typically –0.5 to +0.3 depending on the specific molecular context) through combined inductive and dipole effects [1]. This shift in lipophilicity can alter membrane permeability, plasma protein binding, and CNS penetration potential—key property-based differentiation factors relevant to procurement for CNS-targeted discovery programs.

Physicochemical differentiation Lipophilicity modulation Fluorine substitution

Benzothiazole-6-Carboxamide Scaffold as Privileged Adenosine A2A Receptor Ligand Chemotype

US Patent 6,727,247 B2 (Hoffman-La Roche) discloses substituted benzothiazole amide derivatives of formula I as adenosine A2A receptor ligands for the treatment of Alzheimer's disease, Parkinson's disease, depression, drug addiction, and ADHD [1]. The patent explicitly claims benzothiazole-6-carboxamide amide derivatives where the amide nitrogen is substituted with heterocyclic or cycloalkyl groups. The 2-fluorocyclopentyl substituent in the target compound fits within the claimed Markush space. While specific binding or functional data for the target compound are not publicly reported within this patent, the compound's structural conformity to the chemotype claimed for A2A receptor modulation provides a target-class rationale for its differentiated procurement over benzothiazole derivatives targeting unrelated receptors (e.g., orexin receptor 1 modulators or S1P₁ agonists), where the 6-carboxamide regioisomer may be critical for receptor subtype selectivity.

Adenosine A2A receptor CNS drug discovery GPCR ligand

Fluorine-Mediated Enhancement of Metabolic Stability and Binding Affinity in Benzazole Series

The replacement of a C–H bond with a C–F bond is well-documented to increase metabolic stability and improve membrane permeability due to the higher bond dissociation energy of the C–F bond (105.4 kcal mol⁻¹ vs 98.8 kcal mol⁻¹ for C–H) and fluorine's unique electronic properties [1]. Specifically within the benzothiazole and benzazole chemical space, fluorine substitution has been shown to have 'a tremendous impact [on] metabolic stability,' with direct comparative data demonstrating that fluorinated benzazole analogs resist oxidative metabolism significantly better than their non-fluorinated counterparts [1]. Additionally, incorporation of fluorine in small molecules imparts higher binding affinity to target proteins [1]. While these data are class-level and not determined specifically for the target compound, they establish the mechanistic rationale for the 2-fluorocyclopentyl group providing a metabolic stability advantage over the non-fluorinated N-cyclopentyl analog (CAS 785708-40-9), potentially translating to improved in vivo half-life and lower clearance.

Metabolic stability Fluorine substitution Oxidative metabolism resistance

Structural Uniqueness of the 2-Fluorocyclopentyl Substituent Among Benzothiazole-6-Carboxamide Amide Derivatives

The 2-fluorocyclopentyl group introduces both a chiral center and a strong electron-withdrawing substituent directly adjacent to the amide nitrogen. Among publicly disclosed benzothiazole-6-carboxamide derivatives, the N-substituent diversity predominantly includes simple N-cyclopentyl (CAS 785708-40-9), N-cyclopentylmethyl with additional functionalization, and N-aryl variants . The 2-fluorocyclopentyl motif is sparsely represented in the published literature. The fluorine atom's proximity to the amide bond creates a distinctive electronic environment: the strong inductive effect (−I effect of fluorine) reduces the electron density on the amide nitrogen, which can influence the conformational preference of the cyclopentyl ring (envelope vs. twist conformers) and the orientation of the amide carbonyl relative to the benzothiazole core [1]. This stereoelectronic profile differentiates the compound from N-cyclopentyl, N-(2-hydroxycyclopentyl), and N-(2-methylcyclopentyl) analogs, where the electronic and steric contributions at the 2-position are markedly different.

Chiral fluorinated building block Conformational analysis SAR diversification

Recommended Application Scenarios for N-(2-Fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide Based on Available Evidence


Adenosine A2A Receptor Antagonist Lead Optimization in CNS Drug Discovery

The benzothiazole-6-carboxamide scaffold is a privileged chemotype for adenosine A2A receptor modulation, with patent-supported relevance to Alzheimer's disease, Parkinson's disease, and depressive disorders [1]. The target compound provides a fluorinated cyclopentyl amide variant suitable for SAR exploration of the amide substituent pocket. Its differentiated physicochemical profile (MW 264.32, fluorine-modulated lipophilicity) makes it a candidate for multiparameter optimization of CNS drug-like properties, including brain penetration potential and receptor residence time. Procurement is recommended for medicinal chemistry teams conducting hit-to-lead or lead optimization campaigns targeting the adenosine A2A receptor, particularly where fluorination at metabolic soft spots is a design objective [2].

Metabolic Stability SAR Probing of Benzothiazole-6-Carboxamide Series

Given the established class-level evidence that fluorine substitution on benzazole scaffolds dramatically improves metabolic stability [2], the 2-fluorocyclopentyl group in this compound serves as a rationally positioned metabolic blocking group. The compound can be used in comparative in vitro microsomal or hepatocyte stability studies alongside the non-fluorinated N-cyclopentyl analog (CAS 785708-40-9) to quantify the metabolic shielding effect at the cyclopentyl 2-position within the benzothiazole-6-carboxamide series. This application is particularly relevant for DMPK scientists evaluating fluorination strategies to reduce oxidative clearance in benzothiazole-based lead series.

Chemical Biology Probe for Adenosine Receptor Subtype Selectivity Profiling

The 6-carboxamide regioisomer of the benzothiazole scaffold is specifically associated with adenosine A2A receptor activity, distinguishing it from 2-substituted benzothiazole amides that may target alternative receptors or enzymes [1]. The target compound can be deployed as a chemical biology tool compound for profiling adenosine receptor subtype selectivity (A1, A2A, A2B, A3) in radioligand binding displacement assays. Its structural uniqueness relative to commonly used adenosine receptor ligands makes it a valuable addition to selectivity panels for de-orphaning hits from phenotypic screens.

Fluorinated Building Block for Parallel Synthesis and Library Enumeration

The compound can serve as a key intermediate or scaffold for parallel amide library synthesis, where the benzothiazole-6-carboxylic acid core is coupled with diverse amines including 2-fluorocyclopentylamine. For procurement managers supporting medicinal chemistry CROs or internal discovery units, this compound represents a specific, tractable member of the benzothiazole-6-carboxamide library with well-defined physicochemical properties (MW 264.32, C₁₃H₁₃FN₂OS) and a functional handle (fluorine) suitable for subsequent ¹⁹F NMR-based binding or metabolism assays, providing analytical advantages over non-fluorinated library members.

Quote Request

Request a Quote for N-(2-fluorocyclopentyl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.